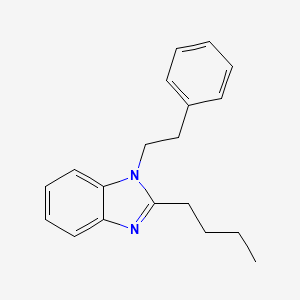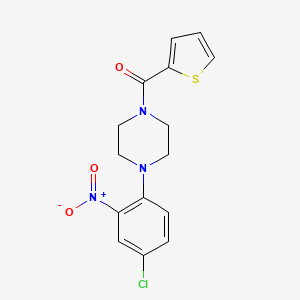![molecular formula C22H18ClN3O2 B3930759 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3930759.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCI-121, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, and histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, induce apoptosis in cancer cells, and inhibit viral replication. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is its broad range of biological activities, which makes it a potentially useful compound for the development of new therapeutics. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide. One direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in various disease states, such as cancer, inflammation, and viral infections. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on cellular signaling pathways.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-11-16(23)9-10-20(14)28-13-21(27)24-17-6-4-5-15(12-17)22-25-18-7-2-3-8-19(18)26-22/h2-12H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCPKHDPHBMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3930679.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B3930684.png)
![ethyl 4-[N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3930701.png)

![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3930710.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3930726.png)

![10-acetyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930741.png)
![4-[3-(4-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B3930749.png)
![2-(4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3930771.png)

![2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)propanoic acid](/img/structure/B3930786.png)